Cas no 2248294-39-3 (Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)

Ethyl 4-(aminomethyl)-2,6-difluorobenzoate is a fluorinated benzoate derivative featuring both an ester and an aminomethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a building block for the synthesis of more complex molecules. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it valuable in drug discovery. The ethyl ester group offers synthetic flexibility for further modifications, while the aminomethyl moiety allows for conjugation or derivatization. Its well-defined structure and purity make it suitable for precision applications in medicinal chemistry and material science.
Ethyl 4-(aminomethyl)-2,6-difluorobenzoate structure
2248294-39-3 structure
Product name:Ethyl 4-(aminomethyl)-2,6-difluorobenzoate
CAS No:2248294-39-3
MF:C10H11F2NO2
Molecular Weight:215.19664978981
CID:5943705
PubChem ID:137937821

Ethyl 4-(aminomethyl)-2,6-difluorobenzoate 化学的及び物理的性質

名前と識別子

    • EN300-6511018
    • 2248294-39-3
    • Ethyl 4-(aminomethyl)-2,6-difluorobenzoate
    • インチ: 1S/C10H11F2NO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2,5,13H2,1H3
    • InChIKey: VWZLBYBECWXPAT-UHFFFAOYSA-N
    • SMILES: FC1C=C(CN)C=C(C=1C(=O)OCC)F

計算された属性

  • 精确分子量: 215.07578492g/mol
  • 同位素质量: 215.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 4-(aminomethyl)-2,6-difluorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6511018-0.05g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
0.05g
$948.0 2025-03-14
Enamine
EN300-6511018-0.5g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
0.5g
$1084.0 2025-03-14
Enamine
EN300-6511018-1.0g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6511018-10.0g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
10.0g
$4852.0 2025-03-14
Enamine
EN300-6511018-0.25g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
0.25g
$1038.0 2025-03-14
Enamine
EN300-6511018-0.1g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
0.1g
$993.0 2025-03-14
Enamine
EN300-6511018-5.0g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
5.0g
$3273.0 2025-03-14
Enamine
EN300-6511018-2.5g
ethyl 4-(aminomethyl)-2,6-difluorobenzoate
2248294-39-3 95.0%
2.5g
$2211.0 2025-03-14

Ethyl 4-(aminomethyl)-2,6-difluorobenzoate 関連文献

Ethyl 4-(aminomethyl)-2,6-difluorobenzoateに関する追加情報

Ethyl 4-(Aminomethyl)-2,6-Difluorobenzoate (CAS No: 2248294-39-3)

Ethyl 4-(aminomethyl)-2,6-difluorobenzoate, with the CAS registry number 2248294-39-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines an ethyl ester group with a fluorinated aromatic ring and an aminomethyl substituent. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring imparts distinctive electronic and steric properties, making it a valuable building block in various synthetic pathways.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate through a combination of nucleophilic aromatic substitution and esterification reactions. Researchers have explored the use of this compound as an intermediate in the development of novel fluorinated drugs, particularly in the areas of oncology and neurodegenerative diseases. The aminomethyl group attached to the benzene ring serves as a versatile functional group, allowing for further modifications to tailor the compound's pharmacokinetic properties.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Studies have shown that derivatives of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate exhibit remarkable selectivity towards certain biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). This selectivity is attributed to the unique electronic environment created by the fluorine atoms and the ester group, which can be fine-tuned during synthesis to enhance binding affinity.

In addition to its role in drug discovery, Ethyl 4-(aminomethyl)-2,6-difluorobenzoate has also found applications in materials science. Its ability to form stable co-crystals with other organic molecules has made it a candidate for use in advanced optical materials and sensors. Recent research has focused on optimizing the crystallization conditions to improve the mechanical and thermal stability of these materials, paving the way for their integration into next-generation electronic devices.

The synthesis and characterization of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate have been extensively documented in peer-reviewed journals. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its potential as a lead compound in anti-cancer drug development. Another paper in *Chemical Communications* explored its use in constructing supramolecular assemblies for drug delivery systems. These findings underscore the compound's versatility and its growing importance in contemporary chemical research.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate to assess its ecological impact. Initial studies suggest that under aerobic conditions, the compound undergoes rapid mineralization due to its susceptibility to microbial enzymes. This biodegradability is a critical factor for industries seeking sustainable alternatives for chemical intermediates.

In conclusion, Ethyl 4-(aminomethyl)-2,6-difluorobenzoate (CAS No: 2248294-39-3) stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, making it a cornerstone in modern organic synthesis.

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